molecular formula C5H5Cl3O2 B12110322 4-Methyl-4-(trichloromethyl)oxetan-2-one CAS No. 88351-52-4

4-Methyl-4-(trichloromethyl)oxetan-2-one

Cat. No.: B12110322
CAS No.: 88351-52-4
M. Wt: 203.45 g/mol
InChI Key: MIYJBPXTAZJPGX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Methyl-4-(trichloromethyl)oxetan-2-one typically involves the reaction of trichloromethyl ketones with suitable reagents under controlled conditions. One common method involves the use of trichloromethyl ketones and a base to form the oxetanone ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-Methyl-4-(trichloromethyl)oxetan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.

    Substitution: The trichloromethyl group can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

4-Methyl-4-(trichloromethyl)oxetan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-4-(trichloromethyl)oxetan-2-one involves its interaction with specific molecular targets and pathways. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect enzyme activity, metabolic pathways, and other cellular processes .

Comparison with Similar Compounds

4-Methyl-4-(trichloromethyl)oxetan-2-one can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its trichloromethyl group and oxetanone ring, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

4-methyl-4-(trichloromethyl)oxetan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl3O2/c1-4(5(6,7)8)2-3(9)10-4/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYJBPXTAZJPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)O1)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399688
Record name 4-methyl-4-(trichloromethyl)oxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88351-52-4
Record name 4-methyl-4-(trichloromethyl)oxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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